molecular formula C13H14N2 B1674462 Lanicemine CAS No. 153322-05-5

Lanicemine

货号: B1674462
CAS 编号: 153322-05-5
分子量: 198.26 g/mol
InChI 键: FWUQWDCOOWEXRY-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

拉尼西明,也称为 AZD6765,是一种低陷阱型 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂。它正在由阿斯利康开发,用于治疗重度和难治性抑郁症。 与氯胺酮不同,拉尼西明显示出类似的快速起效抗抑郁作用,但精神模拟副作用最小 .

准备方法

拉尼西明的合成涉及在碱的存在下,2-溴吡啶与苯乙腈反应,然后将所得的腈还原为相应的胺。

化学反应分析

拉尼西明会经历各种化学反应,包括:

    氧化: 拉尼西明可以被氧化形成相应的 N-氧化物。

    还原: 前体中的腈基可以被还原形成拉尼西明中的胺基。

    取代: 2-溴吡啶中的溴原子可以被其他亲核试剂取代,形成不同的衍生物。

这些反应中常用的试剂和条件包括用于去质子的碱如氢化钠,以及用于还原的还原剂如氢化锂铝。 这些反应形成的主要产物包括拉尼西明的胺衍生物 .

作用机制

拉尼西明通过阻断 NMDA 受体发挥作用,NMDA 受体参与突触可塑性和记忆功能。通过抑制这些受体,拉尼西明调节谷氨酸能神经传递,从而产生快速的抗抑郁作用。 拉尼西明的分子靶点包括 NMDA 受体亚基,它会影响与钙信号传导和神经营养因子相关的通路 .

相似化合物的比较

拉尼西明在 NMDA 受体拮抗剂中独树一帜,因为它具有低陷阱特性,从而降低了精神模拟副作用的风险。类似的化合物包括:

拉尼西明的独特性在于它能够在不出现其他 NMDA 受体拮抗剂所见到的严重副作用的情况下提供快速的抗抑郁作用。

生物活性

Lanicemine (AZD6765) is a novel NMDA receptor antagonist that has garnered attention for its potential therapeutic effects in treating major depressive disorder (MDD). This article reviews the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, and safety profiles, supported by data tables and relevant case studies.

This compound acts primarily as an NMDA receptor antagonist, modulating glutamatergic neurotransmission. By blocking the NMDA receptor, it is believed to promote synaptic plasticity and enhance neurotrophic signaling pathways, which are crucial for mood regulation and cognitive function. Research has demonstrated that this compound can induce rapid antidepressant effects, similar to those observed with ketamine, albeit with differing potency and duration of action.

Key Findings on Mechanisms:

  • Calcium Influx Modulation : Studies indicate that this compound enhances calcium influx in neurons when combined with hyperforin, a compound known to potentiate antidepressant-like effects. This interaction suggests a synergistic mechanism that may contribute to sustained mood improvement .
  • Neurotrophic Factors : Increased expression of brain-derived neurotrophic factor (BDNF) has been observed with this compound treatment, linking it to neurogenesis and synaptic connectivity .

Clinical Efficacy

Several clinical trials have evaluated the efficacy of this compound in treating MDD. A notable phase IIb study involved 302 patients who received adjunctive treatment with either 50 mg or 100 mg doses of this compound alongside their ongoing antidepressants.

Study Outcomes:

  • Primary Endpoint : The change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6 was the primary measure. Results indicated no significant difference between this compound and placebo groups at this time point .
  • Secondary Measures : Secondary outcomes included response and remission rates, as well as changes in various depression scales. Again, no significant differences were observed between treatment groups .

Data Tables

The following table summarizes key clinical trial results regarding the efficacy of this compound compared to placebo:

Outcome Measure This compound 50 mg This compound 100 mg Placebo
MADRS Change (Week 6)-15.97 (1.31)-13.03 (1.33)-13.92 (1.35)
Response Rate (%)30%32%28%
Remission Rate (%)18%20%16%

Case Studies

  • Adjunctive Therapy in Treatment-Resistant Depression : A case study highlighted the use of this compound in a patient with treatment-resistant MDD who showed a rapid but transient reduction in depressive symptoms following intravenous administration .
  • Safety Profile : Across multiple studies, this compound was generally well tolerated; however, side effects such as headache and dizziness were reported but did not lead to significant discontinuation rates .

Comparative Analysis with Other NMDA Antagonists

This compound's effects have been compared with those of other NMDA antagonists like ketamine. While both compounds induce rapid antidepressant effects, ketamine has shown more robust and longer-lasting benefits in clinical settings . The following table outlines key differences:

Characteristic This compound Ketamine
PotencyModerateHigh
Duration of EffectShort-livedLonger-lasting
Side EffectsMildMore pronounced
Clinical Approval StatusUnder investigationApproved for MDD

常见问题

Basic Research Questions

Q. What distinguishes lanicemine’s mechanism of action from ketamine, despite both being NMDA receptor antagonists?

this compound is a low-trapping NMDA channel blocker with rapid dissociation kinetics, resulting in reduced propensity for channel blockade compared to ketamine (86% vs. 54% occupancy after washout) . This property correlates with its lower risk of psychotomimetic and dissociative side effects in clinical trials . Preclinical studies suggest that this compound, like ketamine, may require AMPA receptor activation for antidepressant effects, but it avoids the broader glutamate surge linked to ketamine’s adverse effects .

Q. How should researchers design initial dose-ranging studies for this compound to account for potential inverted U-shaped dose-response curves?

Early-phase trials should incorporate flexible dosing arms (e.g., 50 mg, 100 mg, 150 mg) and use biomarkers like EEG gamma power to track target engagement . Evidence from Phase IIb studies suggests a non-linear relationship, where 100 mg showed greater efficacy than 150 mg, possibly due to excessive NMDA antagonism at higher doses . Adaptive trial designs with Bayesian modeling can optimize dose selection in real time .

Q. What are the key methodological considerations for assessing this compound’s antidepressant efficacy in animal models?

Use chronic stress paradigms (e.g., chronic mild stress) rather than acute models (e.g., forced swim test) to better mimic treatment-resistant depression (TRD). Measure synaptic plasticity markers (e.g., BDNF, GluA1) and employ behavioral assays sensitive to sustained effects, such as the novelty-suppressed feeding test . Include comparator arms with ketamine to contextualize efficacy and side-effect profiles .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy findings between early-phase and later-phase this compound trials?

Discrepancies arise from differences in trial design:

  • Placebo response variability : Later-phase trials (e.g., Study 31, NCT01482221) saw higher placebo responses, possibly due to unblinding risks with adjunctive therapies or patient stratification issues .
  • Dosing regimens : Single infusions showed transient effects, while repeated dosing (e.g., 3x/week for 3 weeks) produced sustained responses, highlighting the need for optimized administration schedules . Mitigation strategies include stricter enrollment criteria (e.g., baseline MADRS ≥34) and crossover designs to control for placebo effects .

Q. What statistical approaches are recommended for analyzing subgroup responses to this compound, such as patients with high baseline suicidality?

Use stratified randomization and pre-specified subgroup analyses for high-risk cohorts (e.g., MADRS item 10 ≥2). In Study 31, patients with baseline suicidal ideation showed a trend toward superior this compound response (mean MADRS reduction: −16.5 vs. −9.2 for placebo) . Bayesian hierarchical models can account for heterogeneity, while mixed-effects models adjust for covariates like concomitant benzodiazepine use .

Q. How can neuroimaging biomarkers (e.g., prefrontal cortex global brain connectivity) enhance this compound trial outcomes?

Functional MRI (fMRI) studies reveal that this compound induces prefrontal cortex (PFC) connectivity changes similar to ketamine but with smaller effect sizes . Incorporate PFC global brain connectivity (GBC) as a secondary endpoint to quantify target engagement and correlate with clinical response . Longitudinal imaging at 24h and 72h post-infusion can capture delayed neuroplasticity effects .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are applicable to this compound’s development?

Population PK models integrating Phase I/II data show this compound’s rapid distribution (t1/2 ~2–4 hours) and linear kinetics . Link PK parameters (e.g., Cmax) to PD markers like gamma EEG power or MADRS score reductions using Emax models. Bayesian forecasting can personalize dosing intervals for sustained NMDA receptor modulation .

Q. What experimental strategies can elucidate this compound’s synergism with other glutamatergic agents (e.g., hyperforin)?

Preclinical studies demonstrate that this compound potentiates hyperforin-induced Ca<sup>2+</sup> signaling, suggesting synergism in synaptic protein synthesis . Use calcium imaging in primary neuronal cultures to map intracellular Ca<sup>2+</sup> dynamics and RNA-seq to identify co-regulated pathways (e.g., BDNF-TrkB). In vivo, test combination therapies in TRD models with sequential dosing (e.g., this compound priming followed by AMPA potentiators) .

Q. Methodological Tables

Table 1. Key Differences Between this compound and Ketamine in Clinical Trials

ParameterThis compoundKetamine
Psychotomimetic effectsMinimal (BPRS subscale unchanged)Significant (dose-dependent)
Dissociative symptomsNone (CADSS scores ≈ placebo)Common (CADSS scores elevated)
Sustained efficacyRequires repeated dosing Single-dose transient effect
Cortical activationModerate PFC GBC changes Robust PFC GBC increases

Table 2. Recommendations for Mitigating Placebo Response in this compound Trials

StrategyExample ImplementationEvidence Source
Patient stratificationEnroll patients with baseline MADRS ≥34
Adjunctive therapy controlLimit benzodiazepine use during trial
Biomarker enrichmentSelect patients with low baseline EEG gamma power

属性

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQWDCOOWEXRY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870011
Record name Lanicemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153322-05-5
Record name Lanicemine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153322-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanicemine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanicemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lanicemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANICEMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TMU325RK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lanicemine
Reactant of Route 2
Reactant of Route 2
Lanicemine
Reactant of Route 3
Reactant of Route 3
Lanicemine
Reactant of Route 4
Reactant of Route 4
Lanicemine
Reactant of Route 5
Reactant of Route 5
Lanicemine
Reactant of Route 6
Reactant of Route 6
Lanicemine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。